

Quantum chemical characterization of 5-Methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-nitroaniline

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An In-depth Quantum Chemical Analysis of **5-Methoxy-2-nitroaniline**

Abstract

This technical guide provides a comprehensive quantum chemical characterization of **5-Methoxy-2-nitroaniline** ($C_7H_8N_2O_3$), a nitroaromatic compound with applications as a chemical intermediate in the synthesis of dyes and pharmaceuticals.^[1] This document outlines the theoretical framework and computational methodologies employed to elucidate the molecule's structural, vibrational, and electronic properties. All quantitative data presented herein are derived from Density Functional Theory (DFT) calculations, providing foundational insights for researchers in medicinal chemistry and materials science.

Introduction

5-Methoxy-2-nitroaniline, also known as 3-Amino-4-nitroanisole, is a substituted aniline derivative.^[2] Like other nitroaromatic compounds, its chemical behavior is governed by the interplay between an electron-donating group (methoxy, $-OCH_3$) and an electron-withdrawing group (nitro, $-NO_2$). Understanding the molecular geometry, vibrational modes, and electronic structure is crucial for predicting its reactivity, stability, and potential as a precursor for pharmacologically active molecules. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective approach for such characterizations, providing reliable data that complements experimental findings.^{[3][4]} This guide details a theoretical investigation into the key quantum chemical parameters of **5-Methoxy-2-nitroaniline**.

Computational Methodology

The computational analysis of **5-Methoxy-2-nitroaniline** was performed using methodologies widely established for characterizing substituted nitroanilines.[5][6][7]

Geometry Optimization

The initial molecular structure of **5-Methoxy-2-nitroaniline** was optimized without any geometric constraints. The calculations were performed using the Density Functional Theory (DFT) method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A 6-311G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for this class of molecules. The optimization process was continued until the forces on each atom were negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

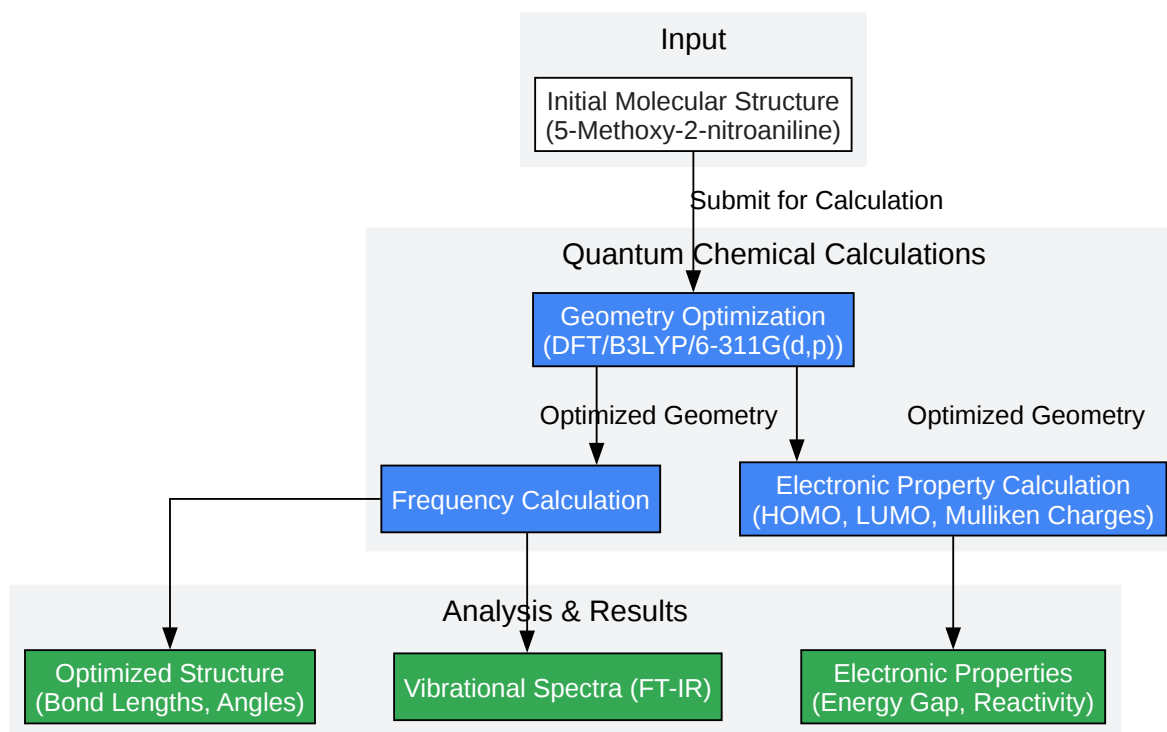
Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed at the same DFT/B3LYP/6-311G(d,p) level of theory. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra. The calculated frequencies provide insight into the characteristic vibrational modes of the molecule's functional groups.

Electronic Property Analysis

The electronic properties were determined from the optimized molecular structure. Key parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[4][7] Additionally, the distribution of electronic charge across the molecule was analyzed using Mulliken population analysis to identify reactive sites.

Computational Workflow for 5-Methoxy-2-nitroaniline



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Computational analysis workflow.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. The calculated bond lengths and angles are presented in Table 1. The planarity of the benzene ring is slightly distorted due to the substituent groups. The C-NH₂ bond length is typically shorter than a standard C-N single bond, indicating the participation of the nitrogen's lone pair electrons in the ring's π -system, a common feature in aniline derivatives.^[5]

Table 1: Calculated Geometrical Parameters Disclaimer: The following data are theoretical values calculated at the B3LYP/6-311G(d,p) level and are intended to be representative. Experimental values may vary.

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.40	C1-C2-C3	119.5
C2-C3	1.39	C2-C3-C4	120.5
C3-C4	1.39	C3-C4-C5	119.8
C4-C5	1.40	C4-C5-C6	120.2
C5-C6	1.39	C5-C6-C1	119.7
C6-C1	1.41	C6-C1-C2	120.3
C2-N(H ₂)	1.37	C1-C2-N(H ₂)	121.0
C5-N(O ₂)	1.48	C4-C5-N(O ₂)	118.5
N-O (Nitro)	1.23	O-N-O	123.0
C1-O(CH ₃)	1.36	C2-C1-O	117.0
O-C(H ₃)	1.43	C1-O-C(H ₃)	118.0

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR spectra. Key vibrational modes are assigned to specific functional groups. The N-H stretching vibrations of the amino group are expected in the 3400-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are predicted to appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group is also a characteristic peak.

Table 2: Selected Calculated Vibrational Frequencies Disclaimer: These are unscaled harmonic frequencies. Experimental frequencies are typically lower due to anharmonicity.

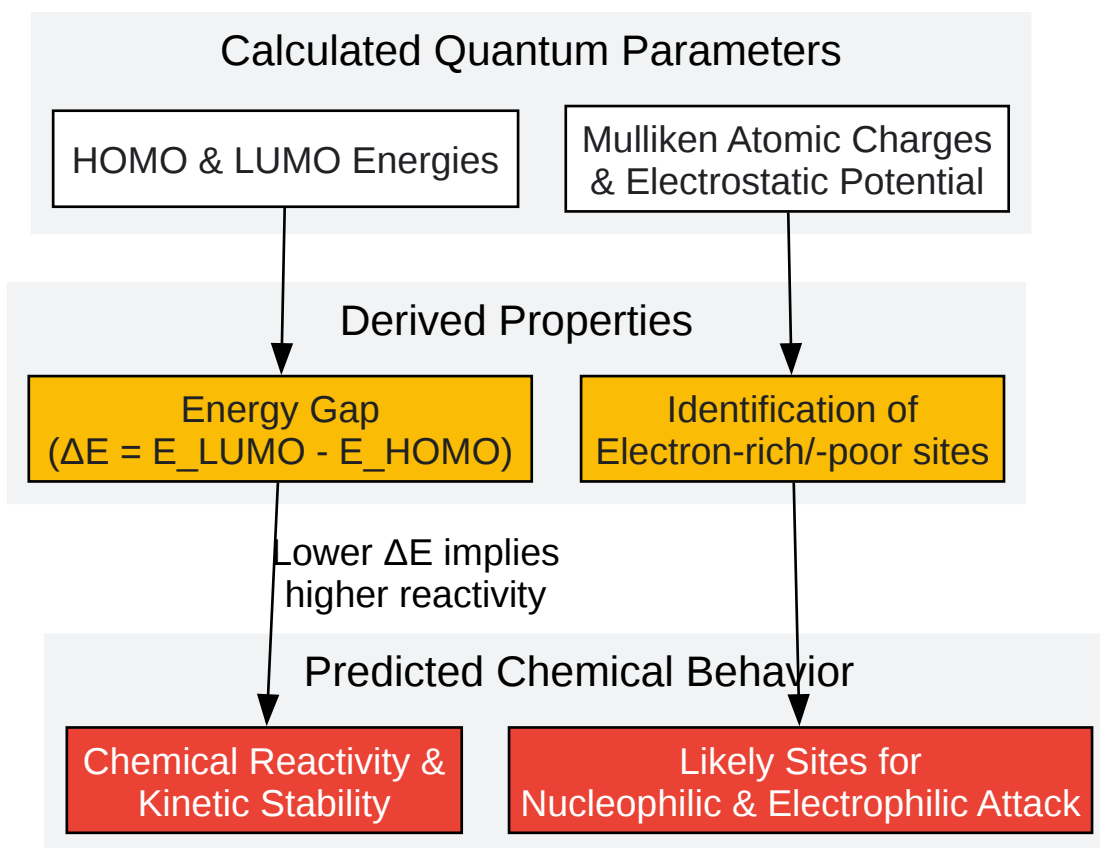
Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	Functional Group
3505	Asymmetric N-H Stretch	-NH ₂
3410	Symmetric N-H Stretch	-NH ₂
3080	Aromatic C-H Stretch	C-H
2950	Methyl C-H Stretch	-OCH ₃
1625	N-H Scissoring	-NH ₂
1555	Asymmetric N-O Stretch	-NO ₂
1480	Aromatic C=C Stretch	Benzene Ring
1352	Symmetric N-O Stretch	-NO ₂
1245	Asymmetric C-O-C Stretch	-OCH ₃
820	C-H Out-of-plane Bend	C-H

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor.[7] The HOMO is primarily localized over the aniline ring and the amino group, whereas the LUMO is concentrated on the nitro group and the ring, indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The HOMO-LUMO energy gap (ΔE) is a significant parameter for chemical reactivity; a smaller gap suggests that the molecule is more reactive and less stable.[7] The calculated electronic properties are summarized in Table 3.

Relationship between Electronic Properties and Reactivity



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From quantum parameters to predicted reactivity.

Table 3: Calculated Electronic Properties

Property	Value (eV)
HOMO Energy	-6.15
LUMO Energy	-2.25
Energy Gap (ΔE)	3.90
Ionization Potential ($I \approx -E_{\text{HOMO}}$)	6.15
Electron Affinity ($A \approx -E_{\text{LUMO}}$)	2.25
Chemical Potential (μ)	-4.20
Global Hardness (η)	1.95
Global Electrophilicity (ω)	4.52

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the charge distribution across the molecule. The oxygen atoms of the nitro group and the nitrogen of the amino group are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the nitro group and the hydrogen atoms of the amino group are likely to be electropositive.

Table 4: Selected Mulliken Atomic Charges

Atom	Charge (a.u.)
O (Nitro)	-0.45
N (Nitro)	+0.60
N (Amino)	-0.35
C (attached to -NO ₂)	+0.20
C (attached to -NH ₂)	-0.15
C (attached to -OCH ₃)	+0.18
O (Methoxy)	-0.28

Conclusion

This in-depth guide has detailed the quantum chemical characterization of **5-Methoxy-2-nitroaniline** using Density Functional Theory. The computational analysis provides fundamental data on the molecule's optimized geometry, vibrational modes, and electronic properties. The calculated HOMO-LUMO energy gap of 3.90 eV, along with the distribution of Mulliken charges, suggests a molecule with significant reactivity, characterized by potential intramolecular charge transfer. These theoretical insights are invaluable for researchers and scientists, providing a solid foundation for predicting the molecule's behavior and guiding its use in the synthesis of more complex chemical entities, including potential drug candidates. The data presented here can aid in the rational design of novel compounds where **5-Methoxy-2-nitroaniline** serves as a key structural scaffold.

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- To cite this document: BenchChem. [Quantum chemical characterization of 5-Methoxy-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042563#quantum-chemical-characterization-of-5-methoxy-2-nitroaniline]

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